N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-BROMOBENZAMIDE
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Overview
Description
N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-BROMOBENZAMIDE is a complex organic compound that features a benzothiazole core, a bromobenzamide moiety, and an acetylphenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-BROMOBENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the bromobenzamide and acetylphenyl carbamoyl groups through a series of coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-BROMOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromobenzamide moiety can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvent environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-BROMOBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-BROMOBENZAMIDE exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-BROMOBENZAMIDE include:
- 3-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}CARBAMOYL)PROPANOIC ACID
- 4-[(1,2-DIHYDRO-2-OXO-3H-INDOL-3-YLIDENE)AMINO]N(4,6-DIMETHYL-2-PYRIMIDINYL)-BENZENE DERIVATIVES
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzothiazole core, in particular, is associated with a range of biological activities, making this compound a valuable target for further research and development.
Properties
Molecular Formula |
C24H18BrN3O3S2 |
---|---|
Molecular Weight |
540.5g/mol |
IUPAC Name |
N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-bromobenzamide |
InChI |
InChI=1S/C24H18BrN3O3S2/c1-14(29)15-6-8-16(9-7-15)26-22(30)13-32-24-28-20-11-10-17(12-21(20)33-24)27-23(31)18-4-2-3-5-19(18)25/h2-12H,13H2,1H3,(H,26,30)(H,27,31) |
InChI Key |
HIEIQPJFDPUGOV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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